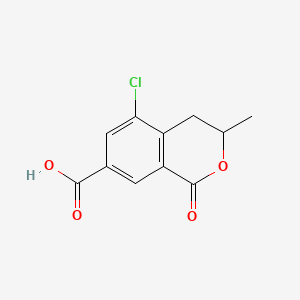
7-Isochromancarboxylic acid, 5-chloro-3-methyl-1-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid is a chemical compound belonging to the class of isochromenes. Isochromenes are a type of heterocyclic compound that contains a benzene ring fused to a pyran ring. This particular compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 3rd position, a ketone group at the 1st position, and a carboxylic acid group at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a chlorinated benzaldehyde derivative, the compound can be synthesized through a series of reactions including Friedel-Crafts acylation, cyclization, and subsequent oxidation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target. The pathways involved may include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-ethyl ester: Similar structure but with an ester group instead of a carboxylic acid.
Uniqueness
The uniqueness of 5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid lies in its specific functional groups and their positions on the isochromene ring. These functional groups confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
64398-43-2 |
|---|---|
Molecular Formula |
C11H9ClO4 |
Molecular Weight |
240.64 g/mol |
IUPAC Name |
5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid |
InChI |
InChI=1S/C11H9ClO4/c1-5-2-7-8(11(15)16-5)3-6(10(13)14)4-9(7)12/h3-5H,2H2,1H3,(H,13,14) |
InChI Key |
CCFFMHQLCHYZLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=C(C=C2Cl)C(=O)O)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















